molecular formula C19H19ClN4O2 B8758409 (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No. B8758409
M. Wt: 370.8 g/mol
InChI Key: IEHLAZAYCDTZGI-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H19ClN4O2/c1-26-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(25)17-13-24-12-14(20)2-7-18(24)21-17/h2-7,12-13H,8-11H2,1H3

InChI Key

IEHLAZAYCDTZGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (0.170 g) and 1-(4-methoxyphenyl)piperazine (Aldrich; 0.165 g) in dichloromethane (4mL) are added diethyl cyanophosphonate (Aldrich; 0.157 mL) and triethylamine (0.144 mL), followed by DMF (2 mL). After stirring overnight, the mixture is quenched with aqueous sodium bicarbonate and then partitioned between dichloromethane and aqueous sodium bicarbonate. The organic layers are filtered through sodium sulfate and concentrated, and the residue is chromatographed on silica gel using methanol/dichloromethane (2/98) to give 0.212 g of 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine, mp 180-181° C.; IR (mineral oil) 1620, 1517, 1237, 1246, 1230 cm-1. 1HNMR (CDCl3) δ 3.16, 3.78, 3.97, 4.47, 6.86, 6.94, 7.21, 7.56, 8.10, 8.20.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
0.157 mL
Type
reactant
Reaction Step One
Quantity
0.144 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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